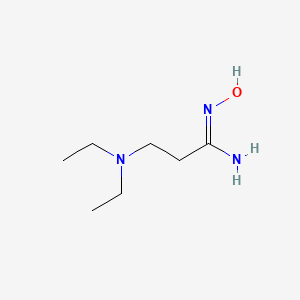4-chlorophenylacetylene
CAS No.:
Cat. No.: VC13618813
Molecular Formula: C7H17N3O
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H17N3O |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 3-(diethylamino)-N'-hydroxypropanimidamide |
| Standard InChI | InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9) |
| Standard InChI Key | OSZIZRKFGYQTMJ-UHFFFAOYSA-N |
| Isomeric SMILES | CCN(CC)CC/C(=N/O)/N |
| SMILES | CCN(CC)CCC(=NO)N |
| Canonical SMILES | CCN(CC)CCC(=NO)N |
Introduction
Chemical and Physical Properties of 4-Chlorophenylacetylene
Structural and Molecular Characteristics
4-Chlorophenylacetylene (IUPAC name: 1-chloro-4-ethynylbenzene) features a chlorine substituent at the para position of a benzene ring bonded to an acetylene group. The compound crystallizes as a yellow to pale brown solid with a density of 1.24 g/cm³ at 50 °C . Its InChIKey (LFZJRTMTKGYJRS-UHFFFAOYSA-N) and CAS registry number (873-73-4) provide unique identifiers for database referencing .
Table 1: Physicochemical Properties of 4-Chlorophenylacetylene
| Property | Value |
|---|---|
| Melting Point | 45–47 °C |
| Boiling Point | 79–82 °C (23 mmHg) |
| Density | 1.24 g/cm³ (50 °C) |
| Flash Point | 10 °C |
| Solubility | Insoluble in water; soluble in acetone, DMF, THF |
| Stability | Light-sensitive |
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The aromatic protons resonate between δ 7.2–7.5 ppm in ¹H NMR, while the acetylenic proton appears as a singlet near δ 3.1 ppm . IR spectra show characteristic C≡C stretches at ~2100 cm⁻¹ and C-Cl vibrations at 550–850 cm⁻¹ .
Synthesis and Manufacturing
Historical Synthesis Methods
The seminal synthesis, reported in 1984, involves dehydrohalogenation of 1,2-dichloro-4-ethylbenzene using a strong base like potassium hydroxide . This method yields 4-chlorophenylacetylene with ~70% efficiency, though side products like polymeric residues necessitate purification via column chromatography .
Applications in Pharmaceutical and Organic Synthesis
Role as a Pharmaceutical Intermediate
4-Chlorophenylacetylene’s rigid aromatic-acetylenic scaffold is pivotal in constructing bioactive molecules. It serves as a precursor for kinase inhibitors and anticancer agents, where the chlorine atom enhances binding affinity to hydrophobic enzyme pockets . Recent patents highlight its use in synthesizing tyrosine kinase inhibitors targeting EGFR mutations .
Cross-Coupling Reactions
The compound’s acetylene group participates in Sonogashira couplings, forming carbon-carbon bonds with aryl halides. For example, reacting 4-chlorophenylacetylene with iodobenzene yields biphenylacetylene derivatives, which are precursors to liquid crystals and conductive polymers .
Recent Advances in Alkyne Functionalization
Future Directions
Exploring photocatalytic C-H activation or dual catalysis could unlock novel transformations of 4-chlorophenylacetylene, expanding its utility in drug discovery and materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume